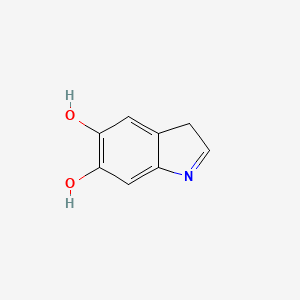
Ethyl 3-(3-(((tert-butoxycarbonyl)amino)methyl)phenyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(3-(((tert-butoxycarbonyl)amino)methyl)phenyl)propanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of an ethyl ester group, a tert-butoxycarbonyl (Boc) protected amine, and a phenyl ring. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3-(((tert-butoxycarbonyl)amino)methyl)phenyl)propanoate typically involves the following steps:
Formation of the Boc-protected amine: The starting material, 3-aminomethylphenylpropanoic acid, is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide to form the Boc-protected amine.
Esterification: The Boc-protected amine is then esterified with ethanol in the presence of a catalyst such as sulfuric acid to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3-(((tert-butoxycarbonyl)amino)methyl)phenyl)propanoate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Deprotection: The Boc group can be removed using strong acids such as trifluoroacetic acid, yielding the free amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Sodium hydroxide or hydrochloric acid.
Deprotection: Trifluoroacetic acid or hydrochloric acid.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, halogens (Cl2, Br2) for halogenation.
Major Products Formed
Hydrolysis: 3-(3-(((tert-butoxycarbonyl)amino)methyl)phenyl)propanoic acid.
Deprotection: 3-(3-aminomethyl)phenylpropanoic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Ethyl 3-(3-(((tert-butoxycarbonyl)amino)methyl)phenyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-(3-(((tert-butoxycarbonyl)amino)methyl)phenyl)propanoate depends on its specific application. In drug development, for example, the compound may act as a prodrug, where the Boc group is removed in vivo to release the active amine. The released amine can then interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects.
Comparison with Similar Compounds
Ethyl 3-(3-(((tert-butoxycarbonyl)amino)methyl)phenyl)propanoate can be compared with similar compounds such as:
Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: Similar structure but with a hydroxyl group and a methyl ester instead of an ethyl ester.
tert-Butyl 3-ethynylbenzylcarbamate: Contains a similar Boc-protected amine but with an ethynyl group attached to the benzyl ring.
Ethyl benzoate: A simpler ester with a benzene ring but lacking the Boc-protected amine and additional functional groups.
These comparisons highlight the unique structural features of this compound, particularly the presence of the Boc-protected amine and the ethyl ester group, which contribute to its distinct reactivity and applications.
Properties
Molecular Formula |
C17H25NO4 |
|---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
ethyl 3-[3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]propanoate |
InChI |
InChI=1S/C17H25NO4/c1-5-21-15(19)10-9-13-7-6-8-14(11-13)12-18-16(20)22-17(2,3)4/h6-8,11H,5,9-10,12H2,1-4H3,(H,18,20) |
InChI Key |
CSMZANLJMKLKHR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=CC(=CC=C1)CNC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


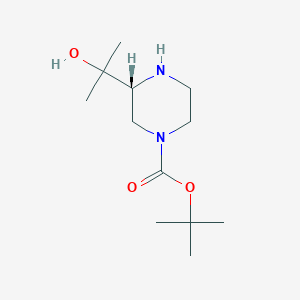
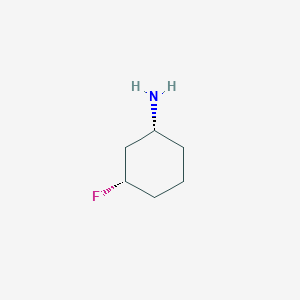
![(1S,5R)-9-methyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane](/img/structure/B12948919.png)
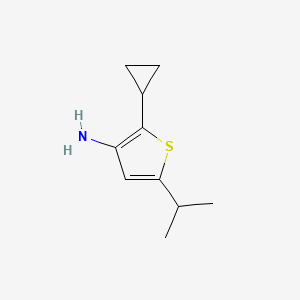
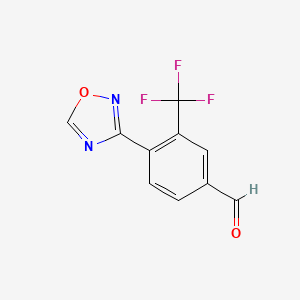
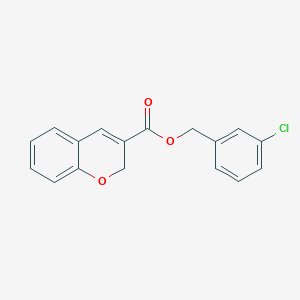
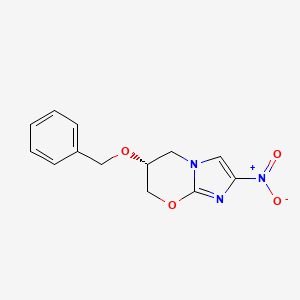

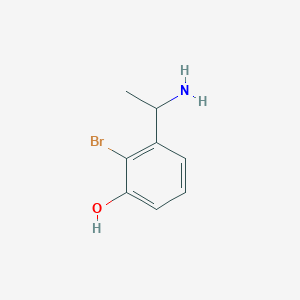
![(R)-3-(Benzo[d][1,3]dioxol-5-yl)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid](/img/structure/B12948977.png)

![(R)-5-Methyl-7-oxa-2-azaspiro[3.5]nonane](/img/structure/B12948983.png)

